PD 145305

Description

Overview of the Compound's Academic Significance and Research Trajectory

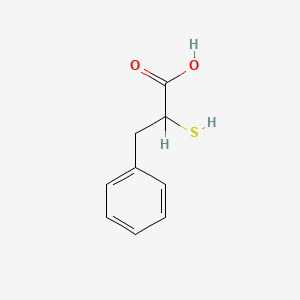

3-Phenyl-2-sulfanylpropanoic acid (CAS No: 90536-15-5) holds considerable academic importance primarily due to its structural characteristics and resulting biological and chemical activities. wikipedia.org The presence of a highly nucleophilic sulfanyl (B85325) (-SH) group and a phenyl group allows for a range of chemical interactions, making it a valuable tool in several research domains. wikipedia.org

The research trajectory of this compound has seen it employed as a model for investigating fundamental biochemical processes, such as the formation and cleavage of peptide bonds, which is crucial for understanding protease interactions. wikipedia.org Furthermore, scientific inquiry is active in the realm of therapeutic development, with studies exploring its potential in relation to conditions like Alzheimer's disease and various inflammatory disorders. wikipedia.org In the field of material science, its chemical reactivity is being harnessed to develop novel peptide-based materials and functional coatings. wikipedia.org A notable aspect of its research profile is its use as an inactive analog for the compound PD150606 to study pathways involving calpains, a class of enzymes implicated in degenerative conditions. wikipedia.org

Table 1: Physicochemical Properties of 3-Phenyl-2-sulfanylpropanoic Acid This interactive table summarizes key computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | wikipedia.orginvent.org |

| Molecular Weight | 182.24 g/mol | wikipedia.orginvent.org |

| IUPAC Name | 3-phenyl-2-sulfanylpropanoic acid | invent.org |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)S | invent.org |

| InChIKey | HGIOOMCLOWLFTJ-UHFFFAOYSA-N | invent.org |

Table 2: Synonyms and Identifiers This table lists alternative names and identifiers for 3-Phenyl-2-sulfanylpropanoic acid found in research literature and chemical databases.

| Type | Identifier | Source |

| Synonym | 2-mercapto-3-phenylpropanoic acid | invent.org |

| Synonym | PD 145305 | invent.org |

| Synonym | Benzylthioglykolsaure | invent.org |

| CAS Number | 90536-15-5 | wikipedia.orginvent.org |

| PubChem CID | 4702 | invent.org |

Contextualization within Thiol-Containing Carboxylic Acids in Chemical Biology

3-Phenyl-2-sulfanylpropanoic acid belongs to the broader class of thiol-containing carboxylic acids, which play a vital role in chemical biology. Thiols, as sulfur analogs of alcohols, are characterized by their sulfhydryl (-SH) group. researchgate.net This functional group imparts significant chemical properties, most notably higher acidity compared to their alcohol counterparts; thiocarboxylic acids are approximately 100 times more acidic than analogous carboxylic acids. researchgate.netnih.gov

In biological systems, the thiol group is a key functional moiety. The amino acid cysteine, which contains a thiol group, is fundamental to protein structure and function, forming disulfide bonds that stabilize protein architecture. researchgate.netoup.com Thiol-containing molecules are also central to metabolism. Thioesters, which are formed from thiols, are critical activated carboxylate groups used as acyl carriers, with Coenzyme A being a primary example. pharmaceutical-journal.com

The unique properties of thiols have also been leveraged in applied science. Thiol-substituted carboxylic acids have been utilized as substrates in histochemistry for studying various enzymes. galtrx.com In the realm of biomedical polymers, thiols contribute to enhanced biodegradability and biocompatibility, making them suitable for creating hydrogels used in tissue engineering and drug delivery systems. oup.com The sulfanyl group in 3-Phenyl-2-sulfanylpropanoic acid makes it a strong nucleophile, enabling it to participate in a variety of biochemical reactions, a characteristic feature of this class of compounds. wikipedia.org

Historical Perspectives on Related Benzenepropanoic Acid Research

The research into specific molecules like 3-Phenyl-2-sulfanylpropanoic acid is built upon a long history of investigation into the broader class of benzenepropanoic acids. A prominent example that illustrates the historical development of this chemical class is the discovery of Ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug (NSAID). wikipedia.org

The search for safer alternatives to aspirin (B1665792) in the mid-20th century drove much of the research in this area. wikipedia.orglgcstandards.com In the 1950s and 60s, researchers at Boots Pure Drug Company in the UK, led by pharmacologist Stewart Adams and chemist John Nicholson, began a systematic search for a new treatment for rheumatoid arthritis that would have fewer side effects than available corticosteroids and salicylates. invent.orgnih.gov Their work initially focused on salicylate (B1505791) derivatives before shifting to other acidic compounds. invent.orglgcstandards.com This research led them to investigate phenylalkanoic acids, including propionic acids, which seemed to offer broader anti-inflammatory properties. wvu.edu

After screening hundreds of compounds, Adams and Nicholson filed a patent in 1961 for 2-(4-isobutylphenyl)propanoic acid, which would later be named Ibuprofen. wikipedia.orgnih.gov The name itself is derived from its chemical structure: i sobu tyl-pro pionic acid-phen yl. wikipedia.org Ibuprofen was first marketed as a prescription drug in the United Kingdom in 1969 for rheumatoid arthritis. wikipedia.orgpharmaceutical-journal.com Its success and favorable tolerance profile compared to aspirin paved the way for its widespread use and eventual availability as an over-the-counter medication in the 1980s. wikipedia.orgpharmaceutical-journal.com This historical development of a related benzenepropanoic acid highlights the long-standing therapeutic interest in this structural class and provides the foundational context for the continued exploration of novel derivatives like 3-Phenyl-2-sulfanylpropanoic acid for new scientific and therapeutic applications.

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOOMCLOWLFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-15-5 | |

| Record name | 3-phenyl-2-sulfanylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 3 Phenyl 2 Sulfanylpropanoic Acid and Its Analogs

Quantum Chemical Calculations and Molecular Electronic Properties

Quantum chemical calculations offer a powerful lens to examine the electronic structure and reactivity of molecules. These methods are instrumental in elucidating the fundamental chemical characteristics of 3-Phenyl-2-sulfanylpropanoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity of molecules. For derivatives of dihydrothiouracil-based indenopyridopyrimidine, a related class of compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine various reactivity descriptors. nih.gov These descriptors, which include chemical potential (µ), chemical hardness (η), and electrophilicity (ω), provide a quantitative measure of a molecule's reactivity and can be calculated for 3-Phenyl-2-sulfanylpropanoic acid in both the gas phase and in an aqueous environment to understand how the solvent influences its behavior. nih.gov The choice of the computational method and basis set is crucial for obtaining accurate results, and benchmark studies have shown that the DFT/B3LYP/6-311++G(d,p) method is well-suited for predicting the bond lengths and, by extension, the reactivity of similar molecules. nih.gov

The molecular electrostatic potential surface (MESP) is another key output of DFT calculations. It helps to identify the regions of a molecule that are most likely to be involved in electrostatic interactions, such as those with a biological receptor. For the aforementioned indenopyridopyrimidine derivatives, MESP analysis was crucial in determining the most active sites for molecular interactions. nih.gov A similar analysis for 3-Phenyl-2-sulfanylpropanoic acid would highlight the electron-rich and electron-poor regions, providing clues about its binding orientation in a protein's active site.

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Potential | µ | Represents the escaping tendency of an electron from a stable system. |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution. |

| Electrophilicity | ω | Quantifies the ability of a molecule to accept electrons. |

The acid-base dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. Computational methods are increasingly used to predict pKa values, offering a cost-effective alternative to experimental measurements. chemrxiv.orgmdpi.com For 3-Phenyl-2-sulfanylpropanoic acid, which contains both a carboxylic acid and a thiol group, predicting the pKa values is essential for understanding its ionization state at physiological pH.

Various computational approaches can be employed for pKa prediction, ranging from empirical methods to more rigorous quantum mechanical calculations combined with solvation models. mdpi.comntu.edu.iq For thiols, DFT methods, such as M06-2X with the SMDsSAS solvation model, have shown good accuracy in predicting pKa values. researchgate.net Similarly, for carboxylic acids, both Hartree-Fock and DFT methods have been used to correlate calculated parameters with experimental pKa values. ntu.edu.iq The prediction of pKa values for amino acids in proteins is often achieved using empirical methods like PROPKA, which is based on the 3D structure of the protein. mdpi.com For small molecules like 3-Phenyl-2-sulfanylpropanoic acid, a combination of quantum chemistry calculations to determine the gas-phase acidity and a solvation model to account for the effect of the solvent is a common strategy. mdpi.comresearchgate.net The presence of intramolecular hydrogen bonding can significantly affect the pKa, as seen in the case of salicylic (B10762653) acid, and should be considered in the conformational search prior to pKa calculations. mdpi.com

Table 2: Factors Influencing pKa of 3-Phenyl-2-sulfanylpropanoic Acid

| Functional Group | Expected pKa Range | Influencing Factors |

|---|---|---|

| Carboxylic Acid | ~4-5 | Electron-withdrawing/donating groups, intramolecular hydrogen bonds. |

| Thiol | ~9-11 | Inductive effects, resonance effects, solvent accessibility. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular behavior, offering insights into conformational preferences and interactions with biological macromolecules.

The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis of 3-Phenyl-2-sulfanylpropanoic acid is crucial for understanding its shape and how it can interact with a binding site. For related phenylpropionic acids, such as ibuprofen (B1674241), computational methods like CNDO/2 have been used to perform conformational calculations. nih.gov These studies have revealed a relationship between the dihedral angle of the propionic acid residue and anti-inflammatory activity, with a more open angle correlating with higher activity. nih.gov The conformation of mefenamic acid, another non-steroidal anti-inflammatory drug, can be described by two key dihedral angles that dictate the relative orientation of its benzene (B151609) rings and carboxyl group. mdpi.com For 3-Phenyl-2-sulfanylpropanoic acid, the key rotatable bonds would be around the Cα-Cβ bond and the C-S bond, and the preferred conformations would be determined by a balance of steric and electronic effects. The presence of two different conformers in the asymmetric unit of some crystalline phenylpropionic acid derivatives highlights the molecule's conformational flexibility. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Analogs of 3-Phenyl-2-sulfanylpropanoic acid are known to be inhibitors of neprilysin (NEP), a key enzyme in various physiological processes. researchgate.netnih.gov In silico studies have been conducted to identify novel NEP inhibitors by docking large databases of compounds into the active site of the enzyme. researchgate.netnih.gov These studies often employ a multi-step docking protocol, starting with high-throughput virtual screening (HTVS) and progressing to more accurate methods like standard precision (SP) and extra precision (XP) docking. researchgate.netnih.gov The docking results are typically evaluated based on a scoring function that estimates the binding affinity. nih.govrsc.org

For NEP inhibitors, interactions with key catalytic residues, such as HIS583, HIS587, and GLU646, are crucial for inhibitory activity. nih.gov Docking studies of known inhibitors like sacubitrilat (B1680482) have revealed important hydrogen bonding and hydrophobic interactions within the NEP active site. rsc.orgresearchgate.net Molecular dynamics (MD) simulations can be subsequently performed on the docked complexes to assess their stability over time. researchgate.netnih.govrsc.orgnih.govpeerj.com The root-mean-square deviation (RMSD) of the protein and ligand is often monitored during MD simulations to evaluate the stability of the complex. nih.gov

Table 3: Key Steps in Ligand-Protein Docking and Analysis

| Step | Description | Output |

|---|---|---|

| Protein Preparation | Removal of water molecules, addition of hydrogen atoms, and assignment of charges. | Receptor model ready for docking. |

| Ligand Preparation | Generation of 3D coordinates and assignment of charges. | Ligand model ready for docking. |

| Docking Simulation | Sampling of ligand conformations and orientations within the binding site. | A set of docked poses with their corresponding scores. |

| Post-Docking Analysis | Visual inspection of binding modes and analysis of intermolecular interactions. | Identification of key interacting residues and binding hypothesis. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex over time. | Assessment of complex stability and refinement of binding mode. |

Cheminformatics and QSAR/SAR Modeling for Predictive Biological Activity

Cheminformatics and quantitative structure-activity relationship (QSAR) modeling are powerful tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been extensively applied to various classes of enzyme inhibitors, including those targeting matrix metalloproteinases (MMPs), which are also zinc-containing endopeptidases like neprilysin. nih.govnih.govmdpi.com In a typical QSAR study, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for a series of compounds with known biological activity. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that correlates the descriptors with the biological activity. nih.govperiodikos.com.br

The robustness and predictive power of a QSAR model are assessed through various validation techniques, including leave-one-out and leave-N-out cross-validation, as well as external validation with a test set of compounds. nih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for activity. For example, a QSAR study on MMP-2 inhibitors revealed that the inhibitory activity is mainly dependent on the electronic properties of the compounds. nih.gov

Structure-activity relationship (SAR) studies, on the other hand, provide qualitative insights into how modifications to a chemical structure affect its biological activity. nih.gov For 3-arylpropionic acids, SAR studies have shown that introducing substitutions to the propionic acid chain or replacing the phenyl ring can significantly impact their potency and pharmacokinetic properties. nih.gov

Table 4: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, number of atoms, number of rings. | Basic molecular composition. |

| Topological | Connectivity indices, Wiener index. | Atom connectivity and branching. |

| Geometrical | Molecular surface area, volume. | 3D shape and size of the molecule. |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies. | Electron distribution and reactivity. |

Biological Activities and Pharmacological Mechanisms of 3 Phenyl 2 Sulfanylpropanoic Acid and Its Derivatives

Enzyme Inhibition and Modulation Studies

3-Phenyl-2-sulfanylpropanoic acid, with its distinct structure featuring a phenyl group and a reactive sulfanyl (B85325) moiety, has been investigated primarily in the context of specific enzyme systems. The following subsections detail the findings from this research.

Vasopeptidase Inhibition (ACE, NEP) in Cardiovascular Research

Derivatives of 3-phenylpropanoic acid have been a subject of interest in cardiovascular research, particularly as inhibitors of vasopeptidases like Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). These enzymes play crucial roles in regulating blood pressure and cardiovascular function.

One notable derivative, Hoe 498 diacid (Ramiprilat), which is the active metabolite of Ramipril, demonstrates potent ACE inhibition. Studies have shown that it is a slow and tight-binding competitive inhibitor of ACE with a very low inhibitor constant (Ki) value of 7 pmol/l. nih.gov The binding mechanism is a two-step process where the inhibitor first forms a rapid initial complex with the enzyme, which then slowly isomerizes to a more stable complex. nih.gov

Furthermore, 3-Phenyl-2-sulfanylpropanoic acid itself is recognized as an inactive analog of PD150606, a compound that targets neprilysin. nih.gov Neprilysin is responsible for the degradation of natriuretic peptides, which have vasodilatory and blood pressure-lowering effects. The use of inactive analogs like 3-Phenyl-2-sulfanylpropanoic acid is crucial in research to serve as a negative control, helping to elucidate the specific interactions and mechanisms of the active compounds.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|---|

| Hoe 498 diacid (Ramiprilat) | ACE | 7 pmol/l | Competitive, Slow-binding |

Histone Deacetylase (HDAC) Modulation and Epigenetic Implications

The modulation of histone deacetylases (HDACs) presents a significant avenue for therapeutic intervention, particularly in oncology. HDACs are key enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.govgsartor.org Several derivatives of 3-phenylpropanoic acid have been studied for their potential as HDAC inhibitors.

Research has demonstrated that compounds such as 3-phenylpropionate (B1229125) and its hydroxylated analog, 3-(4-OH-phenyl)-propionate, exhibit HDAC inhibitory activity. nih.govnih.gov In assays using nuclear extracts from HT-29 human colon carcinoma cells, 3-(4-OH-phenyl)-propionate was identified as a potent HDAC inhibitor with an IC50 value of 0.62 mM. nih.gov The core structure of these compounds, featuring a phenyl ring and a carboxylic acid group, is a common motif in various HDAC inhibitors. The sulfanyl group in 3-Phenyl-2-sulfanylpropanoic acid is also of interest, as mercaptoamides have been designed as zinc-chelating moieties to target the zinc-dependent active site of HDACs. nih.gov

Additionally, structurally related compounds like N-hydroxy-3-phenyl-2-propenamides have been developed as potent HDAC inhibitors, with some showing IC50 values in the nanomolar range and demonstrating in vivo antitumor activity. nih.gov These findings collectively suggest that the 3-phenylpropanoic acid scaffold is a viable starting point for the design of novel HDAC inhibitors.

| Compound | Assay System | IC50 Value |

|---|---|---|

| 3-(4-OH-phenyl)-propionate | HT-29 Nuclear Extract | 0.62 mM |

| p-Coumaric acid | HT-29 Nuclear Extract | 0.19 mM |

| Caffeic acid | HT-29 Nuclear Extract | 0.85 mM |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions

A comprehensive review of the scientific literature did not yield specific studies on the direct interaction of 3-Phenyl-2-sulfanylpropanoic acid or its derivatives with the Cyclooxygenase (COX) and Lipoxygenase (LOX) enzyme pathways. These pathways are central to inflammation through the metabolism of arachidonic acid, and while dual COX/LOX inhibitors are an active area of research, no data currently links them to this specific compound. nih.govnih.gov

Thymidylate Synthase Allosteric Inhibition

Based on available scientific literature, there is no evidence to suggest that 3-Phenyl-2-sulfanylpropanoic acid or its derivatives act as allosteric inhibitors of thymidylate synthase. Research on allosteric inhibition of this enzyme has focused on other classes of molecules, such as 1,3-propanediphosphonic acid (PDPA), which stabilizes an inactive conformation of the enzyme. nih.govnih.gov

Calpain Enzyme System Interactions and Analog Studies

The primary connection of 3-Phenyl-2-sulfanylpropanoic acid to the calpain enzyme system is through its designation as an inactive analog of the calpain inhibitor PD150606. nih.gov Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in conditions like stroke and neurodegenerative diseases. In research, inactive analogs are essential tools used as negative controls to confirm that the observed biological effects of an active compound are due to its specific interaction with the target enzyme. The use of 3-Phenyl-2-sulfanylpropanoic acid in this context helps validate findings related to the therapeutic potential of calpain inhibitors.

Cdc25 Phosphatase and MKK7 Kinase Modulation

A thorough search of published scientific studies revealed no information regarding the modulation of Cdc25 phosphatases or Mitogen-activated protein kinase kinase 7 (MKK7) by 3-Phenyl-2-sulfanylpropanoic acid or its derivatives. While inhibitors of the Cdc25 family of phosphatases are being investigated as potential anticancer agents, there is currently no link in the literature to the specific compound . cnr.it

Antioxidant Properties and Oxidative Stress Modulation Research

Derivatives of 3-phenyl-2-sulfanylpropanoic acid have demonstrated notable antioxidant activities. Specifically, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their ability to counteract oxidative stress. mdpi.com The presence of a phenolic hydroxyl group in these structures is crucial for their antioxidant capacity, enabling them to scavenge free radicals effectively. mdpi.com

In one study, compound 20, a derivative featuring a 2-furyl substituent, emerged as a particularly potent antioxidant in the DPPH radical scavenging assay. mdpi.com This finding highlights the potential of this chemical scaffold in the development of novel agents that can mitigate cellular damage caused by reactive oxygen species (ROS). mdpi.com The modulation of oxidative stress is a key mechanism in preventing the pathogenesis of various diseases, including cancer. mdpi.com The antioxidant activity of these compounds suggests they could serve a dual role as both antioxidant and anticancer agents. mdpi.com

Organosulfur compounds, a class to which 3-phenyl-2-sulfanylpropanoic acid belongs, are known for their antioxidant effects. mdpi.com Some of these compounds are capable of activating the Nrf2 (Nuclear factor erythroid-derived 2-like 2) pathway, a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comresearchgate.net This activation helps in protecting cells from oxidative damage. mdpi.com

Antiproliferative and Cytotoxic Effects in Cellular Models

Recent research has focused on the antiproliferative and cytotoxic effects of 3-phenyl-2-sulfanylpropanoic acid derivatives in various cancer cell lines. These studies have revealed the potential of this chemical scaffold in the development of new anticancer agents.

Mechanism of Action in Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7)

Derivatives of 3-phenyl-2-sulfanylpropanoic acid have shown significant antiproliferative activity against several cancer cell lines. For instance, certain 2-oxo-3-phenylquinoxaline derivatives demonstrated strong cytotoxicity against colorectal carcinoma (HCT-116) cells. nih.gov Compounds 2a and 7j from this series were identified as particularly active, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.gov Treatment of HCT-116 cells with compound 7j resulted in a significant reduction in cell viability, notable morphological changes, nuclear disintegration, and chromatin fragmentation, all of which are indicative of apoptosis. nih.gov

In another study, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activity against A549 non-small cell lung cancer cells. mdpi.com Compounds 12, 20, 21, 22, and 29 were found to reduce A549 cell viability by 50% and inhibit cell migration. mdpi.com Notably, these compounds exhibited favorable cytotoxicity profiles towards non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells. mdpi.com

Furthermore, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer candidates. mdpi.com These compounds exhibited structure-dependent antiproliferative activity against A549 cells, with some derivatives showing greater cytotoxic activity than the established anticancer drug cisplatin. lsmu.lt

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis and disrupt key cellular signaling pathways involved in cancer cell growth and survival.

Apoptosis Induction and Cell Cycle Perturbation Research

The induction of apoptosis is a key mechanism through which derivatives of 3-phenyl-2-sulfanylpropanoic acid exert their anticancer effects. As observed with compound 7j in HCT-116 cells, treatment leads to morphological changes consistent with apoptosis, such as cell shrinkage and nuclear fragmentation. nih.gov

Research on related compounds, such as sulforaphane, has shown that they can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov This includes the inhibition of anti-apoptotic proteins and the activation of caspases. nih.gov Sulforaphane has also been reported to arrest the cell cycle in the G1 and G2/M phases in various cancer cell lines, a mechanism often associated with the induction of apoptosis. nih.gov For example, in MCF-7 breast cancer cells, certain natural compounds have been shown to induce apoptosis through p53 and p21-dependent pathways. nih.gov

While direct studies on the cell cycle perturbation by 3-phenyl-2-sulfanylpropanoic acid itself are limited, the apoptotic effects observed with its derivatives strongly suggest an interference with the normal cell cycle progression of cancer cells.

Anti-inflammatory Efficacy and Underlying Biochemical Pathways

Derivatives of 3-phenyl-2-sulfanylpropanoic acid have demonstrated significant anti-inflammatory properties. For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) has been shown to possess local analgesic and anti-inflammatory activity. nih.gov In studies using a carrageenin-induced inflammation model in rats, oral administration of POPA significantly reduced inflammation. nih.gov

The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of key biochemical pathways involved in the inflammatory response. Organosulfur compounds, in general, are known to exhibit anti-inflammatory activities. mdpi.com One of the proposed mechanisms is the activation of the Nrf2 pathway, which not only has antioxidant effects but also plays a role in reducing neuroinflammation. mdpi.com

Furthermore, the inhibition of signaling pathways such as the MAPK/NF-κB pathway is a crucial mechanism for the anti-inflammatory action of some related compounds. mdpi.com The MAPK pathway can regulate the transcriptional activity of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com By inhibiting these pathways, these compounds can effectively reduce the production of inflammatory mediators.

Potential in Combating Bacterial Pathogens: Antibacterial Activity Studies

A derivative of 3-phenyl-2-sulfanylpropanoic acid, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov The minimum inhibitory concentrations (MICs) of PSPC against Staphylococcus aureus and Enterococcus faecium were found to be 4 μg/ml and 8 μg/ml, respectively. nih.gov While its activity against Gram-negative bacteria was initially higher, co-treatment with an efflux pump inhibitor like phenylalanine arginyl β-naphthylamide (PAβN) significantly enhanced its efficacy. nih.gov

A time-kill assay revealed that PSPC is bactericidal, effectively killing nearly 100% of methicillin-resistant Staphylococcus aureus (MRSA) cells within a 4-hour exposure at a concentration of 40 μg/ml. nih.gov The structure-activity relationship was confirmed by the lack of antibacterial activity in a sulfide (B99878) analogue (PSPC-1S), while a sulfoxide (B87167) analogue (PSPC-6S) showed comparable activity to PSPC, suggesting a target-based mechanism of action. nih.gov These findings position PSPC as a promising new chemotype for the development of antibiotics to combat both Gram-positive and Gram-negative pathogens. nih.gov

Interactions with Other Biological Targets and Receptors

The biological activities of 3-phenyl-2-sulfanylpropanoic acid and its derivatives are attributed to their interactions with various biological targets and receptors. The presence of a sulfanyl (-SH) group makes it a strong nucleophile, allowing it to participate in diverse biochemical reactions. The phenyl group can engage in hydrophobic or pi-stacking interactions with proteins and enzymes.

One of the key targets identified for this compound is the enzyme neprilysin, which is involved in the degradation of amyloid-beta peptides associated with Alzheimer's disease. It has also been studied for its potential to inhibit calpains, a family of cysteine proteases implicated in neurodegenerative conditions.

Molecular docking studies on derivatives have helped to identify potential interactions with cancer-related proteins. For instance, a 2-oxo-3-phenylquinoxaline derivative, compound 7j, was found to bind effectively to its target, with the phenyl ring occupying a specific pocket in the active site. nih.gov Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated for their binding to cancer-related proteins to elucidate their mechanism of action. lsmu.lt

The structural versatility of these compounds allows for modifications that can enhance their binding affinity and specificity for various biological targets, including enzymes and receptors involved in inflammation and cancer. mdpi.comnih.gov

Metabolic Pathways and Pharmacokinetic Considerations of 3 Phenyl 2 Sulfanylpropanoic Acid

In Vitro and In Vivo Metabolic Fate Investigations

The metabolic fate of 3-Phenyl-2-sulfanylpropanoic acid is intrinsically linked to its parent compound, Gemopatrilat. Investigations into Gemopatrilat's metabolism have been conducted across several species, including rats, dogs, and humans, revealing a consistent and extensive pattern of biotransformation. ncats.io Studies show that following oral administration, Gemopatrilat is rapidly absorbed and undergoes such comprehensive metabolism that no unchanged parent drug is found in excreta.

The free sulfhydryl (-SH) group on Gemopatrilat is a key site for metabolic activity and pharmacokinetic behavior. This group facilitates the formation of reversible disulfide linkages with proteins in plasma and tissues, which contributes to a slow elimination phase. ncats.io The metabolic profile has been found to be qualitatively similar across the different species studied, indicating that 3-Phenyl-2-sulfanylpropanoic acid is a consistently produced metabolite. While specific in vitro studies focusing solely on the subsequent metabolism of isolated 3-Phenyl-2-sulfanylpropanoic acid are not widely documented, the data from its parent compound provide a clear picture of its formation and context within a broader metabolic pathway.

Identification and Characterization of Major Metabolites

3-Phenyl-2-sulfanylpropanoic acid is itself a major metabolite, identified as "Metabolite M10" in studies of Gemopatrilat. lookchem.com It is formed through the biotransformation of the parent drug. The metabolic process for Gemopatrilat is extensive, yielding several products. The primary metabolic pathways involve hydrolysis and S-methylation of the sulfhydryl group.

Key metabolites identified from the administration of Gemopatrilat include:

3-Phenyl-2-sulfanylpropanoic acid (Metabolite M10): A result of the hydrolysis of the parent compound.

S-methyl gemopatrilat: Formed via the methylation of the sulfhydryl group.

Hydrolyzed derivatives: Other products resulting from the breakdown of the parent molecule.

The detection of these metabolites in plasma, urine, and feces confirms the extensive nature of Gemopatrilat's biotransformation.

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| 3-Phenyl-2-sulfanylpropanoic acid (M10) | Amide Hydrolysis | |

| S-methyl gemopatrilat | S-methylation | |

| Disulfide-linked conjugates | Disulfide bond formation with plasma proteins | ncats.io |

Enzymatic Biotransformation Processes

The formation of 3-Phenyl-2-sulfanylpropanoic acid from its parent drug, Gemopatrilat, involves specific enzymatic reactions. The primary biotransformation processes are amide hydrolysis and S-methylation.

Amide Hydrolysis: This process, likely carried out by various hydrolase enzymes in the body, cleaves the amide bond in the Gemopatrilat molecule, yielding 3-Phenyl-2-sulfanylpropanoic acid as one of the products.

S-methylation: The sulfhydryl group of Gemopatrilat can be methylated by S-methyltransferases, leading to the formation of S-methyl gemopatrilat.

Disulfide Exchange: The reactive sulfhydryl group on both the parent drug and the 3-Phenyl-2-sulfanylpropanoic acid metabolite can form disulfide bonds with endogenous molecules, such as cysteine residues on plasma proteins like albumin. ncats.io This reversible binding acts as a circulating reservoir and influences the compound's pharmacokinetic profile, contributing to its slow elimination from the body. ncats.io

Implications for Drug Efficacy, Toxicity, and Drug-Drug Interactions

However, the development of Gemopatrilat was halted due to significant safety concerns, specifically a high incidence of angioedema, a severe side effect. ncats.io This toxicological outcome is linked to the dual inhibition mechanism. While ACE inhibitors alone carry a risk of angioedema, the simultaneous inhibition of NEP (which degrades bradykinin) is thought to greatly potentiate this risk. The extensive and complex metabolism, including the formation of active metabolites like 3-Phenyl-2-sulfanylpropanoic acid, complicates the dose-response relationship and may have contributed to the observed toxicity.

From a drug-drug interaction perspective, compounds undergoing similar metabolic pathways (e.g., hydrolysis, S-methylation) or those that bind to plasma proteins could compete with 3-Phenyl-2-sulfanylpropanoic acid and its parent drug, potentially altering their pharmacokinetic profiles and clinical effects.

Role in Phenylalanine Metabolism and Related Biochemical Cycles

There is no direct evidence linking 3-Phenyl-2-sulfanylpropanoic acid to the primary pathways of human phenylalanine metabolism. However, its structural backbone, 3-phenylpropanoic acid (PPA), is a known product of L-phenylalanine metabolism, carried out by gut microbiota. nih.gov

Gut bacteria can metabolize the amino acid L-phenylalanine into trans-cinnamic acid, which is then further converted to PPA. nih.gov Once absorbed, this microbially-derived PPA can enter host circulation and undergo further metabolism, such as β-oxidation. nih.gov Studies have shown that PPA produced by gut bacteria can influence host physiology, for example, by modulating the expression of hepatic enzymes like CYP2E1, which is involved in drug metabolism. nih.govresearchgate.net

Therefore, while 3-Phenyl-2-sulfanylpropanoic acid is not a direct intermediate in the canonical human phenylalanine hydroxylase pathway, its core phenylpropanoic acid structure is a recognized element of the broader metabolic interplay between the host and gut microbiome, originating from phenylalanine. nih.govresearchgate.net

Advanced Analytical Methodologies for Research on 3 Phenyl 2 Sulfanylpropanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For 3-Phenyl-2-sulfanylpropanoic acid, several chromatographic techniques are particularly relevant.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of 3-Phenyl-2-sulfanylpropanoic acid in complex samples. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first introduced into a liquid chromatograph, where 3-Phenyl-2-sulfanylpropanoic acid is separated from other components based on its physicochemical properties, such as polarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for this purpose. nih.gov The separated compound then enters the mass spectrometer, where it is ionized. The resulting ions are selected in the first mass analyzer (MS1), fragmented, and the fragment ions are then analyzed in the second mass analyzer (MS2). This process of selecting a precursor ion and analyzing its fragments provides a high degree of certainty in identification and quantification.

The MS/MS score, which compares the experimentally obtained fragmentation pattern with a theoretical one, is a key parameter for confident identification. nih.gov For 3-Phenyl-2-sulfanylpropanoic acid, predicted collision cross section (CCS) values for various adducts can be calculated to aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 3-Phenyl-2-sulfanylpropanoic acid Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.04743 | 137.1 |

| [M+Na]⁺ | 205.02937 | 143.9 |

| [M-H]⁻ | 181.03287 | 139.6 |

| [M+NH₄]⁺ | 200.07397 | 156.7 |

| [M+K]⁺ | 221.00331 | 141.4 |

| [M+H-H₂O]⁺ | 165.03741 | 131.6 |

| [M+HCOO]⁻ | 227.03835 | 153.5 |

| [M+CH₃COO]⁻ | 241.05400 | 177.4 |

| [M+Na-2H]⁻ | 203.01482 | 139.3 |

| [M]⁺ | 182.03960 | 138.3 |

| [M]⁻ | 182.04070 | 138.3 |

m/z: mass-to-charge ratio of the adduct

Gas Chromatography Applications and Derivatization for Volatility Enhancement

Gas chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. Since 3-Phenyl-2-sulfanylpropanoic acid has polar functional groups (a carboxylic acid and a thiol), it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility.

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For carboxylic acids like 3-Phenyl-2-sulfanylpropanoic acid, methylation to form the corresponding methyl ester is a common strategy. nih.gov This can be achieved using various reagents, such as a base-catalyzed method followed by an acid-catalyzed one (e.g., KOCH₃/HCl) or using (trimethylsilyl)diazomethane (TMS-DM). nih.gov While the KOCH₃/HCl method is quicker and less expensive, the TMS-DM method often provides higher recovery and less variation. nih.gov

Once derivatized, the volatile analyte can be separated by GC and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Chiral Chromatography for Enantiomeric Purity Analysis

3-Phenyl-2-sulfanylpropanoic acid possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and analyze them. mz-at.de Chiral chromatography is the primary technique for this purpose. mz-at.dentu.edu.sg

This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of chiral compounds. mdpi.comnih.gov The choice of the mobile phase, which often consists of a mixture of solvents like n-hexane and ethanol, is critical for achieving optimal separation. mdpi.com

Another approach is to use a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a non-chiral column. ntu.edu.sg However, chiral column chromatography is often preferred as it avoids the need for chemical reactions. ntu.edu.sg The resolution of the enantiomers can be influenced by various factors, including the type and concentration of a chiral selector (like cyclodextrins), buffer pH, voltage, and temperature, especially in techniques like capillary electrophoresis. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are essential for elucidating the molecular structure of 3-Phenyl-2-sulfanylpropanoic acid and confirming the identity of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.nethyphadiscovery.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed for complete structural assignment. slideshare.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule. For 3-Phenyl-2-sulfanylpropanoic acid, characteristic absorption bands would be expected for the following functional groups:

O-H stretch of the carboxylic acid: a broad band typically in the region of 2500-3300 cm⁻¹. youtube.com

C=O stretch of the carboxylic acid: a strong, sharp peak around 1700-1725 cm⁻¹. youtube.com

S-H stretch of the thiol group: a weak band around 2550-2600 cm⁻¹.

C-H stretches of the aromatic ring and the aliphatic chain.

C=C stretches of the aromatic ring.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman, the S-H and C=S stretches can give rise to more prominent signals. The aromatic ring vibrations also typically produce strong Raman bands.

Table 2: Key Functional Groups of 3-Phenyl-2-sulfanylpropanoic Acid and Their Expected IR Absorption Ranges youtube.com

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) |

| Thiol | S-H stretch | 2550-2600 (weak) |

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Vis spectroscopy serves as a valuable tool for the quantitative analysis of 3-Phenyl-2-sulfanylpropanoic acid and for probing its interactions with other molecules. The presence of the phenyl group and the sulfhydryl group in its structure gives rise to characteristic electronic transitions that can be monitored using this technique.

The primary chromophore in 3-Phenyl-2-sulfanylpropanoic acid is the phenyl group, which typically exhibits absorption bands in the ultraviolet region. The presence of the sulfhydryl group can influence these absorptions. It has been noted that 3-Phenyl-2-sulfanylpropanoic acid displays a thiol-specific absorbance at approximately 240 nm, which can be utilized for its quantification.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in concentration determination via the Beer-Lambert law. While specific molar absorptivity values for 3-Phenyl-2-sulfanylpropanoic acid are not widely reported in publicly available literature, they can be determined experimentally by measuring the absorbance of a series of solutions of known concentrations.

The UV-Vis spectrum of 3-Phenyl-2-sulfanylpropanoic acid can also be influenced by the pH of the solution. The ionization state of the carboxylic acid and the thiol group can alter the electronic environment of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. A systematic study of the UV-Vis spectrum at different pH values would provide valuable information on the pKa values of the acidic and thiol protons.

Furthermore, UV-Vis spectroscopy can be employed to study the interactions of 3-Phenyl-2-sulfanylpropanoic acid with other molecules, such as metal ions or proteins. Changes in the absorption spectrum upon the addition of an interacting species can indicate the formation of a complex. For instance, the binding of a metal ion to the sulfhydryl group would likely perturb the electronic transitions, resulting in a shift in λmax or a change in absorbance intensity. By titrating 3-Phenyl-2-sulfanylpropanoic acid with the interacting species and monitoring the spectral changes, one can determine the stoichiometry and binding constant of the interaction.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for 3-Phenyl-2-sulfanylpropanoic Acid

Since specific experimental data for 3-Phenyl-2-sulfanylpropanoic acid is scarce in the literature, the following table is a hypothetical representation of how such data could be presented. This table illustrates the expected changes in UV-Vis absorption based on the general properties of similar compounds.

| Concentration (M) | Absorbance at 240 nm (pH 7.4) | Molar Absorptivity (ε) at 240 nm (M⁻¹cm⁻¹) |

| 1.0 x 10⁻⁴ | 0.150 | 1500 |

| 2.5 x 10⁻⁴ | 0.375 | 1500 |

| 5.0 x 10⁻⁴ | 0.750 | 1500 |

| 7.5 x 10⁻⁴ | 1.125 | 1500 |

| 1.0 x 10⁻³ | 1.500 | 1500 |

Electrochemical Methods for Reactivity and Detection

Electrochemical methods offer a sensitive and selective approach for investigating the redox reactivity of 3-Phenyl-2-sulfanylpropanoic acid and for its detection at low concentrations. The electroactive moieties in the molecule are the sulfhydryl (-SH) group, which can be oxidized, and the phenyl group, which can also undergo redox reactions under certain conditions.

Cyclic voltammetry (CV) is a powerful technique to study the electrochemical behavior of this compound. A typical CV experiment would involve scanning the potential of a working electrode in a solution containing 3-Phenyl-2-sulfanylpropanoic acid and observing the resulting current. The oxidation of the thiol group is expected to produce an anodic peak. The potential at which this peak occurs provides information about the ease of oxidation of the compound. The peak current is proportional to the concentration of the analyte, forming the basis for quantitative analysis.

The electrochemical oxidation of thiols often proceeds via the formation of a disulfide bond. In the case of 3-Phenyl-2-sulfanylpropanoic acid, this would lead to the formation of a dimer. The reversibility of this process can be assessed from the cyclic voltammogram. The presence of a corresponding reduction peak on the reverse scan would indicate a reversible or quasi-reversible process.

The electrochemical behavior is expected to be pH-dependent due to the involvement of protons in the redox reactions of both the thiol and carboxylic acid groups. Studying the voltammetric response at different pH values can provide insights into the reaction mechanism and help in optimizing the conditions for detection.

More advanced electrochemical techniques, such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), can be employed for enhanced sensitivity in the detection of 3-Phenyl-2-sulfanylpropanoic acid. These techniques are particularly useful for trace analysis in complex matrices.

Furthermore, chemically modified electrodes can be designed to improve the selectivity and sensitivity of detection. For instance, an electrode surface could be functionalized with a material that has a specific affinity for the thiol or phenyl group of the analyte, leading to preconcentration at the electrode surface and a lower detection limit.

Interactive Data Table: Expected Electrochemical Parameters for 3-Phenyl-2-sulfanylpropanoic Acid

The following table presents hypothetical electrochemical data that could be obtained for 3-Phenyl-2-sulfanylpropanoic acid, based on the known behavior of similar aromatic thiols.

| Analytical Technique | Parameter | Expected Value |

| Cyclic Voltammetry | Oxidation Potential (Epa) vs. Ag/AgCl | +0.4 to +0.8 V |

| Cyclic Voltammetry | Reduction Potential (Epc) vs. Ag/AgCl | -0.1 to -0.5 V (if reversible) |

| Differential Pulse Voltammetry | Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁸ M |

| Square-Wave Voltammetry | Limit of Detection (LOD) | 10⁻⁷ to 10⁻⁹ M |

It is important to note that these values are illustrative and the actual experimental data may vary depending on the specific experimental conditions, such as the electrode material, supporting electrolyte, and pH.

Applications of 3 Phenyl 2 Sulfanylpropanoic Acid in Specialized Research Fields

Medicinal Chemistry and Drug Discovery Platforms

The scaffold of 3-phenyl-2-sulfanylpropanoic acid has been explored as a foundation for the development of novel therapeutic agents and drug delivery systems. Its ability to interact with biological targets and its suitability for chemical modification are key to its utility in this field.

Derivatives of 3-phenyl-2-sulfanylpropanoic acid have emerged as promising candidates in the quest for new treatments for cancer. Research has shown that certain propanoic acid derivatives exhibit significant anticancer activity. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were identified as potential anticancer agents. In another study, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as promising scaffolds for the development of novel anticancer candidates. These compounds have demonstrated the potential to target drug-resistant cancer cells.

In the context of cardiovascular disease, the role of matrix metalloproteinases (MMPs) in tissue remodeling is a key area of research. While broad-spectrum MMP inhibitors have faced challenges in clinical trials, the development of selective inhibitors holds promise. The core structure of 3-phenyl-2-sulfanylpropanoic acid has been identified as a potential backbone for the design of such inhibitors.

Table 1: Investigational Propanoic Acid Derivatives in Oncology

| Derivative Class | Target Indication | Key Research Findings |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Cancer | Identified as a promising scaffold for developing novel anticancer and antioxidant candidates. |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Cancer | Show promise for the development of therapies targeting drug-resistant cancer cells. |

The chemical structure of 3-phenyl-2-sulfanylpropanoic acid makes it an interesting candidate for the development of thiol-based prodrugs. nih.gov Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy often employed to improve pharmacokinetic properties such as absorption and distribution. The presence of the sulfanyl (B85325) (-SH) group allows for the creation of derivatives that can be cleaved in specific physiological environments to release the active therapeutic agent. This approach can enhance the delivery of drugs to their target sites while minimizing off-target effects.

Agrochemical Development and Environmental Impact Research

While direct applications of 3-phenyl-2-sulfanylpropanoic acid in large-scale agriculture are not widely documented, research into its derivatives has shown potential benefits. A notable study found that 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a derivative, had a positive impact on the growth of rapeseed. mdpi.com When applied to rapeseed seedlings, this compound led to an increase in both seed yield and oil content. mdpi.com

Table 2: Effect of a 3-Phenyl-2-sulfanylpropanoic Acid Derivative on Rapeseed

| Compound | Application | Observed Effect |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Sprayed on seedlings | Increased seed yield and oil content. mdpi.com |

Information regarding the broader environmental impact and fate of 3-phenyl-2-sulfanylpropanoic acid is limited in the currently available research.

Material Science Applications (e.g., Polymer Modification)

In the field of material science, 3-phenyl-2-sulfanylpropanoic acid serves as a valuable precursor for the synthesis of new materials. Its chemical reactivity makes it suitable for the development of peptide-based materials and coatings with specific functional properties. The ability of its sulfanyl group to participate in various chemical reactions allows for the modification of polymers and the creation of materials with tailored characteristics.

Probe Development for Chemical Biology and Proteomics

Chemical probes are essential tools in chemical biology and proteomics for studying the function and interactions of proteins. The sulfanyl group of 3-phenyl-2-sulfanylpropanoic acid provides a reactive handle that could potentially be exploited in the design of such probes. Covalent chemical probes often target reactive amino acid residues like cysteine. While specific applications of 3-phenyl-2-sulfanylpropanoic acid as a probe are not extensively documented, its structure suggests its potential utility in developing probes to investigate the roles of cysteine residues in protein function and disease.

Role as a Chemical Intermediate in Complex Molecule Synthesis

3-Phenyl-2-sulfanylpropanoic acid is a versatile chemical intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.gov Its unique combination of functional groups allows it to be a starting point for the construction of a variety of organic compounds. Stereoselective synthesis methods have been developed to produce enantiomerically pure forms of the acid, which are crucial for the synthesis of chiral drugs. For example, enantiomerically pure (2R)-3-phenyl-2-sulfanylpropanoic acid can be synthesized using L-cysteine as a chiral auxiliary. The compound's derivatives are synthesized for a range of potential therapeutic applications, highlighting its importance as a foundational building block in drug development. nih.gov

Emerging Research Perspectives and Future Directions for 3 Phenyl 2 Sulfanylpropanoic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

While 3-Phenyl-2-sulfanylpropanoic acid is recognized as an analogue of a calpain inhibitor, its structural features, including a phenyl group and a reactive sulfanyl (B85325) group, suggest the potential for broader biological activity. The phenyl group can participate in hydrophobic and pi-stacking interactions with proteins, while the sulfanyl group is a potent nucleophile capable of engaging in various biochemical reactions. These characteristics make it a candidate for investigation against a wider array of biological targets.

Current research on related propanoic acid derivatives is uncovering new therapeutic possibilities. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid are being explored as potential anticancer agents targeting SIRT2 and EGFR. mdpi.com Similarly, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of antagonists for GPR34, a G protein-coupled receptor implicated in several diseases. nih.govresearchgate.net These findings suggest that 3-Phenyl-2-sulfanylpropanoic acid and its derivatives could be relevant in oncology and in modulating GPCR-mediated pathways.

Future research will likely focus on comprehensively screening 3-Phenyl-2-sulfanylpropanoic acid against a wide range of enzymes and receptors to uncover novel biological activities. Its potential as a modulator of targets involved in neurodegenerative diseases, inflammatory conditions, and metabolic disorders warrants further investigation.

Advancements in High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. nih.govufl.edu For 3-Phenyl-2-sulfanylpropanoic acid, HTS can be employed to identify new biological targets and to screen for derivatives with improved potency and selectivity. nuvisan.com Automated robotic systems can perform millions of biochemical, cellular, or phenotypic assays, accelerating the discovery of "hit" compounds. ufl.edunuvisan.com

Once a hit is identified, the process of lead optimization begins. This involves modifying the structure of the hit compound to enhance its desired properties. For instance, fragment-based drug discovery (FBDD) can be used to identify small molecular fragments that bind to a target, which are then grown or linked together to create more potent molecules. nuvisan.comfrontiersin.org Computational methods are integral to this process, aiding in the design of new derivatives and predicting their binding affinities. frontiersin.org

Table 1: High-Throughput Screening and Lead Optimization Techniques

| Technique | Description | Application for 3-Phenyl-2-sulfanylpropanoic Acid |

|---|---|---|

| High-Throughput Screening (HTS) | Robotic process for rapidly testing large numbers of compounds for biological activity. nih.govufl.edu | Identify new biological targets and screen for potent derivatives. nuvisan.com |

| Fragment-Based Drug Discovery (FBDD) | Screening small, low-complexity compounds (fragments) to identify initial binders for a target. nuvisan.comfrontiersin.org | Efficiently explore the chemical space around the 3-Phenyl-2-sulfanylpropanoic acid scaffold. frontiersin.org |

| Lead Optimization | Modifying a "hit" compound to improve its efficacy, selectivity, and pharmacokinetic properties. | Enhance the therapeutic potential of 3-Phenyl-2-sulfanylpropanoic acid derivatives. |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies can analyze vast datasets to predict the biological activity of compounds, identify potential drug targets, and design novel molecular structures. nih.govnih.gov

For 3-Phenyl-2-sulfanylpropanoic acid, AI can be utilized in several ways:

Virtual Screening: AI models can screen virtual libraries of compounds to identify those with a high probability of binding to a specific target. nih.gov

Predictive Modeling: Machine learning algorithms can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of derivatives, helping to prioritize compounds with favorable drug-like characteristics.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel and more effective derivatives of 3-Phenyl-2-sulfanylpropanoic acid. springernature.com

Investigating Synergistic Effects with Existing Therapeutic Modalities

Combining therapeutic agents can lead to enhanced efficacy and overcome drug resistance. Investigating the synergistic effects of 3-Phenyl-2-sulfanylpropanoic acid with existing drugs is a promising area of research. For example, in cancer therapy, combining a novel agent with established chemotherapeutics can lead to improved outcomes.

The potential for synergistic interactions will depend on the specific biological targets of 3-Phenyl-2-sulfanylpropanoic acid. If it is found to inhibit a pathway that is complementary to that of an existing drug, a combination therapy could be highly effective. Future studies should explore the effects of co-administering this compound with a range of therapeutic agents in relevant disease models.

Sustainable Synthesis and Biocatalytic Approaches

The development of environmentally friendly and efficient methods for synthesizing chemical compounds is a growing priority. For 3-Phenyl-2-sulfanylpropanoic acid, research into sustainable synthesis and biocatalytic approaches is crucial for its potential large-scale production.

Traditional chemical synthesis methods can involve harsh reagents and generate significant waste. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener alternative. mdpi.com Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and purification steps. For example, lipases are being investigated for the synthesis of ibuprofen (B1674241) derivatives. mdpi.com

A reported stereoselective synthesis of (2R)-3-phenyl-2-sulfanylpropanoic acid utilizes L-cysteine as a chiral auxiliary, demonstrating a bio-inspired approach. Another method involves enzymatic resolution with Candida antarctica lipase (B570770) B to achieve high enantiomeric purity. Future research will likely focus on developing whole-cell biocatalysts and optimizing fermentation processes to produce 3-Phenyl-2-sulfanylpropanoic acid and its derivatives in a cost-effective and sustainable manner.

Addressing Stereoselectivity Challenges in Synthesis and Biological Action

3-Phenyl-2-sulfanylpropanoic acid possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (mirror-image isomers). It is well-established that the stereochemistry of a drug can have a profound impact on its biological activity. nih.govnih.gov The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov

Therefore, controlling the stereochemistry during the synthesis of 3-Phenyl-2-sulfanylpropanoic acid is critical. Stereoselective synthesis methods aim to produce a single enantiomer in high yield. elsevierpure.comrsc.orgresearchgate.net As mentioned, methods using chiral auxiliaries and enzymatic resolution have been developed for this compound.

The biological importance of the stereoisomers of 3-Phenyl-2-sulfanylpropanoic acid needs to be thoroughly investigated. It is possible that one enantiomer is significantly more active or has a better safety profile than the other. For instance, in the case of 3-Br-acivicin, only the (5S, αS) isomers showed significant antiplasmodial activity. nih.gov Understanding the structure-activity relationship of each enantiomer will be crucial for the development of any potential therapeutic agent based on this scaffold.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Phenyl-2-sulfanylpropanoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions using mercapto precursors and phenylpropanoic acid scaffolds. For example:

Thiol incorporation : React 3-phenylpropanoic acid derivatives with thiolating agents (e.g., Lawesson’s reagent) under inert conditions.

Protection strategies : Use tert-butyl or benzyl groups to protect the sulfhydryl (-SH) group during synthesis to prevent oxidation .

Purification : Employ reverse-phase HPLC or recrystallization (using ethanol/water mixtures) to isolate pure products.

- Key Characterization Tools :

| Technique | Parameters | Reference |

|---|---|---|

| NMR | , , and (if applicable) | |

| MS | High-resolution ESI-MS for molecular ion confirmation |

Q. How should 3-Phenyl-2-sulfanylpropanoic acid be stored to maintain stability during experiments?

- Methodological Answer :

- Storage conditions : Store at -20°C under nitrogen to prevent oxidation of the sulfhydryl group. Use amber vials to avoid photodegradation .

- Handling : Prepare fresh solutions in degassed buffers (e.g., PBS with 1 mM EDTA) to minimize thiol-disulfide interchange .

Q. Which spectroscopic techniques are optimal for characterizing 3-Phenyl-2-sulfanylpropanoic acid?

- Methodological Answer :

- FT-IR : Confirm the presence of -SH (2500–2600 cm) and carboxylic acid (1700–1720 cm) groups.

- UV-Vis : Monitor thiol-specific absorbance at ~240 nm for quantification .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 3-Phenyl-2-sulfanylpropanoic acid?

- Methodological Answer :

- Cross-validation : Compare results across multiple techniques (e.g., HPLC purity assays vs. NMR integration) to identify methodological biases .

- Controlled replicates : Conduct experiments under standardized conditions (pH, temperature, solvent) to isolate variables .

- Computational modeling : Use DFT calculations to predict reactivity trends and validate experimental observations .

Q. What experimental strategies are effective for studying enzyme interactions involving 3-Phenyl-2-sulfanylpropanoic acid?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants () using stopped-flow spectroscopy or fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes.

- Site-directed mutagenesis : Identify critical active-site residues by substituting cysteine residues (if the -SH group is involved) .

Q. How can oxidative stress studies incorporate 3-Phenyl-2-sulfanylpropanoic acid as a redox modulator?

- Methodological Answer :

- Probe selection : Pair with fluorescent ROS probes (e.g., APF or HPF) to quantify hydroxyl radical scavenging activity .

- Cell-based assays : Use HepG2 or RAW 264.7 cells pre-treated with the compound, followed by HO challenge. Measure glutathione levels via LC-MS .

- Data interpretation : Normalize results to untreated controls and account for thiol-specific autoxidation artifacts .

Data Contradiction Analysis Framework

For conflicting results (e.g., divergent IC values in enzyme assays):

Reagent traceability : Verify the purity of batches using COA (Certificate of Analysis) data from suppliers .

Environmental controls : Standardize oxygen levels (via glovebox experiments) to assess oxidation’s impact on bioactivity .

Collaborative validation : Share samples with independent labs to replicate critical findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.